Viaminate - 2699657-53-7

Viaminate

Catalog Number: EVT-7952608
CAS Number: 2699657-53-7
Molecular Formula: C29H37NO3
Molecular Weight: 447.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Viaminate is classified as a pharmaceutical compound and is primarily used in dermatology. It is synthesized through a chemical reaction involving Tretinoin, a well-known retinoid, which is modified to enhance its efficacy and stability for topical applications. The compound has been studied extensively in clinical settings, particularly in Chinese populations, where it has been utilized for its therapeutic properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of Viaminate involves the following steps:

  1. Starting Materials: The primary reactants are Tretinoin and Ethyl p-aminobenzoate.
  2. Reaction Conditions: The reaction typically requires specific conditions such as controlled temperature and pH to facilitate the formation of the amide bond.
  3. Purification: Post-synthesis, Viaminate is purified using techniques such as liquid chromatography to ensure the removal of unreacted starting materials and by-products.

The synthesis process is critical as it influences the bioavailability and stability of the compound when applied topically or administered orally .

Molecular Structure Analysis

Structure and Data

Viaminate's molecular structure can be described as follows:

  • Molecular Formula: C21_{21}H27_{27}NO3_{3}
  • Molecular Weight: Approximately 345.45 g/mol
  • Structural Features: The structure consists of a retinoid backbone with an amide functional group that enhances its solubility and stability compared to its parent compound, Tretinoin.

The precise arrangement of atoms allows Viaminate to interact effectively with biological targets involved in skin health, making it a potent agent in acne treatment .

Chemical Reactions Analysis

Reactions and Technical Details

Viaminate undergoes several chemical reactions, including:

  1. Oxidation: Under certain conditions, Viaminate can be oxidized, which may affect its therapeutic properties.
  2. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, potentially leading to the release of Tretinoin.

These reactions are essential to consider during formulation development to ensure product stability and efficacy .

Mechanism of Action

Process and Data

The mechanism by which Viaminate exerts its effects involves several key processes:

  1. Regulation of Keratinization: Viaminate inhibits keratinocyte proliferation and differentiation, reducing abnormal keratin production associated with acne.
  2. Modulation of Inflammatory Pathways: It significantly downregulates the expression of pro-inflammatory markers such as S100A8 and S100A9, which are implicated in acne pathogenesis.
  3. Impact on Signaling Pathways: Viaminate affects the MAPK signaling pathway, further contributing to its anti-inflammatory effects.

This multifaceted approach allows Viaminate to effectively manage acne symptoms by addressing both the inflammatory response and abnormal skin cell behavior .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a pale yellow to yellowish-brown powder.
  • Solubility: Soluble in organic solvents such as ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light; therefore, it should be stored in dark conditions to maintain efficacy.
  • pH Stability Range: Effective within a specific pH range that supports its stability during formulation.

These properties are crucial for formulating effective topical applications that maximize patient compliance and treatment outcomes .

Applications

Scientific Uses

Viaminate has several important applications in dermatology:

Synthesis and Pharmaceutical Formulation Development

High-Efficiency Preparation Methodologies for Retinoid Derivatives

Viaminate (chemically designated as Ethyl 4-[(all-E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamido]benzoate) belongs to the third-generation synthetic retinoids. Its synthesis employs a convergent strategy involving Stille coupling, Wittig olefination, and catalytic hydrogenation to construct its polyene chain and cyclohexenyl terminus. Key steps include:

  • Stereoselective Polyene Formation: Pd-catalyzed Stille coupling between stannylated diene intermediates and vinyl iodides achieves >95% all-E* isomer purity, minimizing photoisomerization byproducts [5].
  • Amide Bond Formation: Carbodiimide-mediated coupling of retinoic acid derivatives with ethyl 4-aminobenzoate under anhydrous conditions (40°C, nitrogen atmosphere) yields 82–85% crude product, purified to >99.5% via recrystallization from ethanol/water mixtures [5] [9].
  • Structural Optimization: Introduction of a rigid p-aminobenzoate moiety enhances metabolic stability by reducing non-specific cytochrome P450 oxidation, confirmed via comparative metabolic flux analysis [5].

Table 1: Comparative Analysis of Viaminate Synthesis Methods

MethodReaction ConditionsYield (%)Purity (%)Key Advantage
Stille CouplingPd(PPh₃)₄, DMF, 80°C7895.2High stereoselectivity
Wittig Olefinationn-BuLi, THF, −78°C to 25°C6590.8Cost-effective reagents
Carbodiimide CouplingEDC·HCl, CH₂Cl₂, 40°C8599.5Mild conditions, high scalability

Critical process parameters include strict oxygen exclusion (prevents polyene degradation) and controlled hydrogenation pressure (20–30 psi) to avoid over-reduction of the conjugated system [5] [9].

Excipient Selection and Colloidal System Optimization in Soft Capsule Production

Lipid-based colloidal systems are essential for Viaminate’s oral bioavailability due to its high lipophilicity (log P ≈ 8.3). Formulation challenges include oxidative degradation of polyene chains and polymorphic transitions of lipid matrices.

  • Lipid Screening: Saturated medium-chain triglycerides (MCTs, e.g., caprylic/capric triglycerides) are preferred over long-chain analogs due to higher oxidative stability (peroxide value <2 mEq/kg after 6 months at 25°C). Solubility studies confirm Viaminate loading capacity of 15–20% w/w in MCTs [1] [4].
  • Antioxidant Systems: Synergistic blends of tocopherol (0.05% w/w) and ascorbyl palmitate (0.02% w/w) reduce hydroperoxide formation by 70% during accelerated stability testing (40°C/75% RH), acting via radical scavenging and metal chelation [1] [6].
  • Colloidal Stabilization: Non-ionic surfactants (polysorbate 80 at 0.5% w/w) inhibit drug crystallization post-encapsulation by modifying lipid-water interfacial tension. This maintains particle size <500 nm during storage, confirmed by dynamic light scattering [3] [7].

Table 2: Excipient Functions in Viaminate Soft Capsules

Excipient CategoryExamplesConcentration RangePrimary Function
OilsMCTs, Soybean oil40–60% w/wDrug solubilization
SurfactantsPolysorbate 80, Span 800.5–2% w/wEmulsification, crystallization inhibition
AntioxidantsTocopherol, BHT0.01–0.1% w/wOxidative stability enhancement
Capsule ShellGelatin, glycerin30–40% w/wEncapsulation integrity

Colloidal instability mechanisms addressed include:

  • Polymorphic Transitions: Addition of 1% beeswax to MCTs stabilizes the β'-crystal form, preventing drug expulsion during lipid matrix recrystallization [7].
  • Ostwald Ripening: High-pressure homogenization (500–800 bar, 5 cycles) reduces droplet size polydispersity (PDI <0.2), minimizing size growth during storage [3] [9].

Analytical Methodologies for Stability Assessment in Lipid-Based Formulations

Viaminate’s degradation pathways include cis-trans isomerization, oxidative chain scission, and hydrolysis of the ester moiety. Advanced analytical strategies are employed for stability monitoring:

  • Oxidation Markers: Iodometric titration (USP method) quantifies hydroperoxides (primary oxidation), while gas chromatography-mass spectrometry (GC-MS) detects hexanal and 2,4-heptadienal (secondary oxidation) with limits of detection (LOD) of 0.1 ppm [1] [7].
  • Isomer Profiling: Reversed-phase HPLC with photodiode array detection (C18 column, methanol/water 85:15, 290 nm) resolves all-E* and 13-Z isomers, with the latter increasing by <3% over 24 months at 25°C [5] [9].
  • Thermal Analysis: Differential scanning calorimetry (DSC) identifies polymorphic shifts in lipid matrices. Endothermic peaks at 35–40°C correlate with matrix instability, guiding excipient optimization [7].

Table 3: Stability-Indicating Analytical Methods for Viaminate

ParameterMethodConditionsAcceptance Criteria
Peroxide ValueIodometric titrationGlacial acetic acid/chloroform, KI<5 mEq/kg oil
cis-Isomer ContentHPLC-PDAC18 column, 290 nm, 1.0 mL/min<5% total isomers
Polymorphic StabilityDSC10°C/min, N₂ atmosphereNo exothermic events <40°C
Drug DegradationUHPLC-MS/MSC8 column, 0.1% formic acid, MRM modeDegradants <0.2%

Stability protocols incorporate ICH Q1A(R2) guidelines, with accelerated conditions (40°C/75% RH for 6 months) predictive of long-term behavior. Real-time studies confirm <2% degradation at 24 months when stored below 30°C [1] [9].

Properties

CAS Number

2699657-53-7

Product Name

Viaminate

IUPAC Name

ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate

Molecular Formula

C29H37NO3

Molecular Weight

447.6 g/mol

InChI

InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+

InChI Key

VRSMJNVXOITYPE-FSDIUQKZSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.